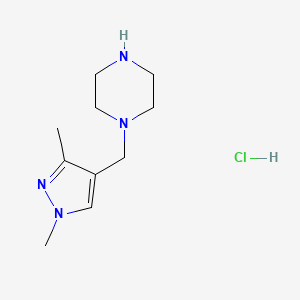

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride

Description

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride is a piperazine derivative featuring a substituted pyrazole moiety. The compound combines a piperazine ring, known for its conformational flexibility and role in neurotransmitter modulation, with a 1,3-dimethylpyrazole group. The methyl substituents on the pyrazole enhance steric protection and may influence metabolic stability, while the piperazine hydrochloride salt improves aqueous solubility for pharmacological applications.

Properties

IUPAC Name |

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.ClH/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14;/h7,11H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZLWODIGOJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The most documented and reliable method for synthesizing 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride involves a nucleophilic substitution between 1,3-dimethyl-4-chloromethylpyrazole and piperazine. This method is favored due to its straightforwardness and efficiency.

-

- 1,3-Dimethyl-4-chloromethylpyrazole

- Piperazine

Reaction Type: Nucleophilic substitution (SN2) where the nucleophilic nitrogen on piperazine attacks the chloromethyl group on the pyrazole ring.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to enhance nucleophilicity and solubility.

Bases: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to neutralize the generated hydrochloric acid and drive the reaction forward.

Temperature: Moderate heating is applied to facilitate the reaction without causing side reactions or decomposition.

Workup: The reaction mixture is usually quenched with water, and the product is isolated by filtration or extraction, followed by purification.

Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, often in a solvent like isopropanol or ethyl acetate.

Detailed Procedure and Conditions

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Reaction Setup | Combine 1,3-dimethyl-4-chloromethylpyrazole and piperazine in DMF or DMSO solvent. Add NaOH or K2CO3 as base. |

| 2 | Reaction Progress | Stir the mixture at moderate temperature (typically 50–80°C) for several hours to ensure complete substitution. |

| 3 | Quenching | Add deionized water to quench the reaction and precipitate the product. |

| 4 | Extraction | Extract the organic layer if necessary, washing with aqueous sodium bicarbonate and sodium chloride solutions to remove impurities. |

| 5 | Concentration | Concentrate the organic phase under reduced pressure at temperatures around 50–60°C. |

| 6 | Salt Formation | Slowly add hydrochloric acid (HCl) to the concentrated solution at 50–60°C to form the hydrochloride salt. |

| 7 | Cooling and Crystallization | Cool the mixture gradually to room temperature and then to 0–5°C to induce crystallization of the hydrochloride salt. |

| 8 | Isolation | Filter the solid, wash with cold toluene or isopropanol, and dry under vacuum at 40–50°C for 15–20 hours. |

Research Findings and Optimization

Solvent Choice: DMF and DMSO provide excellent solvation for both reactants and facilitate the nucleophilic substitution by stabilizing the transition state.

Base Selection: Potassium carbonate is preferred for mild basic conditions that avoid degradation of sensitive pyrazole rings.

Temperature Control: Maintaining moderate temperatures (50–80°C) is critical to avoid side reactions such as over-alkylation or decomposition of the pyrazole moiety.

Purification: Washing with aqueous sodium bicarbonate and sodium chloride solutions effectively removes residual acids and salts, improving product purity.

Yield: Typical yields for this process are high, often exceeding 85%, making it suitable for scale-up.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF or DMSO | Polar aprotic solvents preferred |

| Base | NaOH or K2CO3 | Neutralizes HCl, drives reaction |

| Temperature | 50–80°C | Moderate heating to optimize reaction |

| Reaction Time | 4–12 hours | Ensures completion of substitution |

| Workup | Water quench, extraction with organic solvents | Removes impurities |

| Salt Formation | HCl addition at 50–60°C | Forms stable hydrochloride salt |

| Isolation | Cooling to 0–5°C, filtration, washing | Crystallizes product for purity |

| Drying | Vacuum drying at 40–50°C for 15–20 hours | Removes residual solvents |

| Yield | >85% | High efficiency |

Summary of Key Research Outcomes

The nucleophilic substitution method is robust and reproducible for synthesizing 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride.

Optimization of solvent and base choice significantly impacts yield and purity.

The hydrochloride salt form enhances the compound’s stability and suitability for pharmaceutical research.

The method allows for scalability with consistent product quality.

This detailed preparation method is supported by patent literature and chemical supplier data, reflecting current best practices for synthesizing this compound with high purity and yield. No direct alternative synthetic routes were found in the reviewed literature, underscoring the nucleophilic substitution approach as the standard method.

Biological Activity

The compound 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride (CAS Number: 1951439-89-6) is a piperazine derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula: C10H19ClN4

- Molecular Weight: 230.74 g/mol

- Structure: The compound features a piperazine ring substituted with a 1,3-dimethyl-1H-pyrazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that pyrazole derivatives can inhibit various cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, one study demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects when combined with doxorubicin, suggesting a synergistic effect that enhances their anticancer potential .

Antimicrobial Activity

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride has also been evaluated for its antimicrobial properties. A study assessing various pyrazole derivatives found that they displayed moderate to potent antibacterial and antifungal activities against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as phytopathogenic fungi .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| 1 | Antibacterial | 3.125 - 100 | S. aureus, E. coli |

| 2 | Antifungal | 32 - 512 | C. albicans |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in various in vitro models. This suggests their potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Pyrazoles often act as inhibitors of enzymes involved in inflammation and cancer progression.

- Receptor Interaction: They may interact with specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis or cell cycle changes.

Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results showed that at concentrations above 10 µM, significant cell death was observed compared to control groups. Flow cytometry analyses indicated increased apoptosis rates in treated cells .

Study 2: Antimicrobial Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that compounds similar to 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride displayed promising activity against both bacterial and fungal strains, with MIC values indicating effective concentrations for therapeutic use .

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacological Effects

Research indicates that 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride exhibits significant neuropharmacological properties. Studies have demonstrated its potential as an antidepressant and anxiolytic agent:

- Antidepressant Activity : Behavioral tests in animal models have shown that this compound can reduce immobility time in forced swim tests (FST) and tail suspension tests (TST), indicating antidepressant-like effects. These effects are likely mediated through serotonergic pathways, particularly involving the 5-HT(1A) receptor .

- Anxiolytic Effects : The compound has been observed to increase exploration behavior in open field tests (OFT), suggesting anxiolytic properties. This is supported by the modulation of serotonin levels in the brain .

Anti-inflammatory Properties

In addition to its neuropharmacological applications, this compound has been investigated for its anti-inflammatory effects. Research has indicated that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory disorders .

Synthetic Chemistry Applications

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride serves as an important intermediate in synthetic chemistry. Its unique structure allows it to be used as a building block for synthesizing other complex molecules, particularly in the development of new pharmaceuticals.

Case Studies and Research Findings

Several studies have documented the efficacy of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride:

- Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to act on serotonin receptors, leading to its potential use as an antidepressant .

- Anti-inflammatory Research : Another research article assessed the compound's ability to modulate inflammatory responses in vitro and in vivo, suggesting therapeutic applications for chronic inflammatory diseases .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine moiety undergoes alkylation and acylation due to its nucleophilic secondary amine groups.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Quaternary ammonium derivatives (e.g., N-alkylpiperazine analogs) |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetamide derivatives (e.g., 1-acetylpiperazine intermediates) |

-

Key Observation : Alkylation at the piperazine nitrogen is regioselective, favoring substitution at the less sterically hindered site .

Nucleophilic Substitution

The pyrazole ring’s methyl groups and the methylene bridge enable electrophilic aromatic substitution (EAS) and SN2 reactions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives (e.g., 4-nitro-1,3-dimethylpyrazole analogs) |

| SN2 at Methylene Bridge | NaH, DMF, alkyl halides | Extended alkyl chains (e.g., N-benzyl or N-aryl derivatives) |

-

Mechanistic Insight : The electron-donating methyl groups on the pyrazole ring direct EAS to the C5 position .

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its piperazine and pyrazole donor sites.

| Metal Ion | Reaction Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | EtOH, reflux, 6h | Octahedral Cu(II)-piperazine-pyrazole complexes | Catalysis or antimicrobials |

| Pd(II) | DCM, RT, 2h | Square-planar Pd(II) complexes with Cl⁻ counterions | Cross-coupling catalysis |

-

Stability : Complexes with transition metals exhibit enhanced thermal stability compared to the free ligand.

Oxidation and Reduction

The pyrazole ring and methylene bridge are susceptible to redox transformations.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Carboxylic acid derivatives (e.g., propanoic acid analogs) |

| Reduction | LiAlH₄, THF, 0°C → RT | Alcohol intermediates (e.g., hydroxymethylpyrazole) |

-

Selectivity : Oxidation primarily targets the methylene bridge, while reduction affects the pyrazole’s C=N bonds.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for drug discovery applications.

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent transformations.

| Condition | Behavior |

|---|---|

| Acidic (pH < 3) | Protonation of piperazine nitrogen, enhancing solubility in polar solvents |

| Basic (pH > 10) | Deprotonation of pyrazole NH (if present), facilitating metal coordination |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are widely explored in medicinal chemistry due to their versatility. Below is a detailed comparison with key analogs:

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Hydrochloride

- Structure : Piperazine linked to a 3-methyl-1-phenylpyrazole.

- Key Differences : Replaces the 1,3-dimethylpyrazole with a phenyl-substituted pyrazole.

- The phenyl group may enhance lipophilicity compared to the dimethylpyrazole variant.

1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine Dihydrochloride

- Structure : Piperazine with a triazole-methyl substituent.

- Key Differences : Triazole ring (vs. pyrazole) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic properties.

- Significance : Triazoles are often used in click chemistry and antimicrobial agents, implying divergent biological targets compared to pyrazole analogs .

1-(3,4-Dichlorophenyl)piperazine Hydrochloride

- Structure : Piperazine directly attached to a 3,4-dichlorophenyl group.

- Significance : Simpler structure with documented use in neuropharmacology research .

1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine Dihydrochloride (N-Methyltrimetazidine)

- Structure : Piperazine with a trimethoxybenzyl group.

- Key Differences : Bulky aromatic substituent and methylated piperazine nitrogen.

- Significance : Clinically used as an anti-ischemic agent, highlighting how substituent bulk and methoxy groups dictate therapeutic applications .

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazine Hydrochloride

- Structure : Piperazine with a sulfonyl-linked pyrazole.

- Significance : The sulfonyl moiety may enhance binding to enzymes or receptors requiring polar interactions .

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Anti-Mycobacterial Activity : Pyrazole-piperazine hybrids (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl) show promise against mycobacteria, suggesting that the target compound’s dimethylpyrazole group may optimize interactions with bacterial enzymes .

- Neuropharmacological Potential: The dichlorophenyl analog’s affinity for serotonin receptors underscores the role of halogenation in CNS-targeted drugs, a feature absent in the dimethylpyrazole variant .

- Metabolic Stability : Methyl groups on the pyrazole (as in the target compound) may reduce oxidative metabolism compared to phenyl or triazole substituents, improving half-life .

- Solubility and Formulation : Hydrochloride salts (common across all analogs) enhance bioavailability, critical for oral administration .

Q & A

Basic: What are the optimized synthetic routes for 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride?

Answer:

The synthesis involves coupling a pyrazole derivative with a piperazine backbone. A common approach includes:

- Step 1: React 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine in the presence of a reducing agent (e.g., sodium borohydride) to form the methylene-linked intermediate.

- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol or aqueous medium .

Key Considerations: - Use coupling reagents like EDC/HOAt (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide/1-hydroxy-7-azabenzotriazole) to enhance reaction efficiency .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via recrystallization or column chromatography .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR identifies protons on the pyrazole (δ ~2.2–2.5 ppm for methyl groups) and piperazine (δ ~2.8–3.5 ppm for N-CH₂) .

- ¹³C NMR confirms the carbonyl and aromatic carbons (δ ~150–160 ppm for pyrazole rings) .

- LC/MS:

- Electrospray ionization (ESI) in positive mode verifies molecular weight (e.g., [M+H]+) with <2 ppm mass accuracy .

- HPLC:

Advanced: How to resolve contradictions in impurity profiling during synthesis?

Answer:

- Impurity Identification: Use LC-MS/MS to detect byproducts like unreacted pyrazole intermediates or N-oxide derivatives .

- Mitigation Strategies:

- Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of pyrazole aldehyde to piperazine) to minimize residual starting material.

- Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .

- Case Study: Degradation products of similar piperazine compounds (e.g., flunarizine hydrochloride) were resolved using micellar LC with cyanopropyl-bonded columns .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases).

- Validate docking poses with MD simulations (GROMACS) to assess stability .

- QSAR Modeling:

- Correlate structural features (e.g., piperazine ring basicity, pyrazole lipophilicity) with activity using descriptors like LogP and polar surface area .

Basic: How do pH and temperature affect the compound’s stability in aqueous solutions?

Answer:

- pH Stability:

- Stable in neutral to slightly acidic conditions (pH 4–6). Degrades rapidly in alkaline media (pH >8) via hydrolysis of the piperazine ring .

- Temperature Sensitivity:

- Stabilizers: Add antioxidants (e.g., ascorbic acid) to buffer solutions to prevent oxidation .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Functional Group Variation:

- Replace the pyrazole methyl group with halogens (e.g., Cl, F) to modulate lipophilicity and target engagement .

- Modify the piperazine with sulfonamide or thiourea groups to enhance binding to enzymes like phosphoglycerate dehydrogenase .

- Biological Assays:

- Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays and compare IC₅₀ values .

Advanced: What catalytic systems improve yield in large-scale synthesis?

Answer:

- Solvent Optimization: Use H₂O/DCM (1:2) biphasic systems to enhance reaction homogeneity and reduce side products .

- Catalysts: Copper(I) iodide (0.3 equiv.) with sodium ascorbate accelerates azide-alkyne cycloaddition in triazole derivatives .

- Continuous Flow Reactors: Improve scalability and reduce reaction time (2–4 hours vs. 12 hours batch) .

Basic: How to prepare analytical standards for quantifying this compound in biological matrices?

Answer:

- Standard Preparation:

- Calibration Curves:

Advanced: What synergistic effects are observed when combining this compound with other bioactive agents?

Answer:

- Case Study: Piperazine derivatives enhance the activity of antifungal agents (e.g., fluconazole) by disrupting efflux pumps in Candida spp. .

- Mechanistic Insight: The compound’s basic piperazine group may increase membrane permeability of co-administered drugs .

Advanced: How to assess metabolic stability in hepatic microsomal assays?

Answer:

- Protocol:

- Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

- Quench with acetonitrile at 0, 15, 30, and 60 minutes, then analyze via LC-MS .

- Key Metrics:

- Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the depletion curve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.